molecular formula C13H17N B14666266 1-Benzyl-7-azabicyclo[4.1.0]heptane CAS No. 41338-59-4

1-Benzyl-7-azabicyclo[4.1.0]heptane

Cat. No.: B14666266
CAS No.: 41338-59-4
M. Wt: 187.28 g/mol
InChI Key: GLDWKOLRWUELJG-UHFFFAOYSA-N
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Description

1-Benzyl-7-azabicyclo[4.1.0]heptane is a bicyclic organic compound characterized by a fused cyclohexane-aziridine ring system (7-azabicyclo[4.1.0]heptane) substituted with a benzyl group at the 1-position. Its molecular formula is C₁₄H₁₇NO₂, with an average molecular weight of 231.295 g/mol and a monoisotopic mass of 231.125929 g/mol . The compound is structurally related to other azabicyclo derivatives but distinguishes itself through the benzyl substituent, which confers unique steric and electronic properties. It serves as a synthetic intermediate in organic chemistry, particularly in the development of pharmacologically active molecules .

Properties

CAS No.

41338-59-4

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

1-benzyl-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C13H17N/c1-2-6-11(7-3-1)10-13-9-5-4-8-12(13)14-13/h1-3,6-7,12,14H,4-5,8-10H2

InChI Key

GLDWKOLRWUELJG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)N2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-7-azabicyclo[4.1.0]heptane typically involves the reaction of benzylamine with cyclopropylcarbinol under specific conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the bicyclic structure. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-7-azabicyclo[4.1.0]heptane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Alkyl halides, acyl chlorides, strong bases or acids.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Benzyl-7-azabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 1-Benzyl-7-azabicyclo[4.1.0]heptane and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications
This compound C₁₄H₁₇NO₂ 231.295 Benzyl group at position 1 Synthetic intermediate; potential pharmaceutical precursor
7-Methyl-7-azabicyclo[4.1.0]heptane C₇H₁₃N 111.19 Methyl group at position 7 Simpler analog; foundational structure for derivatization
Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₄H₁₇NO₃ 247.29 Oxa (oxygen) substitution at position 3; benzyl carboxylate Altered electronic properties due to oxa and ester groups
1-Methyl-7-tosyl-7-azabicyclo[4.1.0]heptane C₁₄H₁₉NO₂S 265.37 Tosyl (p-toluenesulfonyl) group at position 7 Enhanced electrophilicity; used in sulfonamide-based drug synthesis
3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid C₉H₁₂N₂O₃S 228.27 Thia (sulfur) substitution; ketone and carboxylic acid groups Core structure in β-lactam antibiotics (e.g., penicillin derivatives)
2,5-Bis(tert-butyldimethylsilyloxy)-6-hydroxymethyl-1-azabicyclo[4.1.0]heptane-3,4-diol C₂₄H₄₇NO₄Si₂ 502.81 Multiple hydroxyl and silyl-protected groups High steric bulk; used in stereoselective synthesis

Physical Properties

  • Polarity : Hydroxylated derivatives (e.g., compounds 9 , 10 , and 11 in ) exhibit increased polarity and water solubility compared to the parent benzyl-substituted compound .
  • Thermal Stability : Sulfonyl and carboxylate derivatives (e.g., ) demonstrate higher thermal stability due to strong electron-withdrawing groups .

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